molecular formula C15H16BrNO2 B336507 5-bromo-N-(4-sec-butylphenyl)-2-furamide

5-bromo-N-(4-sec-butylphenyl)-2-furamide

Cat. No.: B336507
M. Wt: 322.2 g/mol
InChI Key: ARZVSFDKWAYQAW-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-sec-butylphenyl)-2-furamide is a brominated furanamide derivative characterized by a 5-bromo-substituted furan ring and a 4-sec-butylphenyl carboxamide group. The bromine atom enhances electrophilicity, while the sec-butyl group contributes to lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.2 g/mol

IUPAC Name

5-bromo-N-(4-butan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO2/c1-3-10(2)11-4-6-12(7-5-11)17-15(18)13-8-9-14(16)19-13/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

ARZVSFDKWAYQAW-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-bromo-N-(4-sec-butylphenyl)-2-furamide typically involves several stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-bromo-N-(4-sec-butylphenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-bromo-N-(4-sec-butylphenyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-sec-butylphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-N-(4-isopropylphenyl)-2-furamide 4-isopropylphenyl C₁₄H₁₄BrNO₂ 308.17 Higher lipophilicity due to isopropyl group; used in antimicrobial studies.
5-Bromo-N-(3-chloro-4-morpholinylphenyl)-2-furamide 3-chloro-4-morpholinylphenyl C₁₅H₁₃BrClN₂O₃ 399.64 Chlorine and morpholine enhance polarity; potential CNS activity.
5-Bromo-N-(4-phenylbutyl)-2-furamide 4-phenylbutyl C₁₅H₁₅BrN₂O₂ 353.20 Extended alkyl chain improves membrane permeability.
5-Bromo-N-(triazolopyridazin-phenyl)-2-furamide 4-(3-methyltriazolopyridazin) C₁₇H₁₂BrN₅O₂ 406.22 Heterocyclic moiety may enhance binding to enzymatic targets.

Key Observations :

  • Lipophilicity : The sec-butyl group in the target compound offers intermediate lipophilicity compared to the isopropyl (less bulky) and phenylbutyl (more extended) analogs .
  • Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the furan ring, while electron-donating groups (e.g., morpholine) alter reactivity .

Yield Comparison :

  • Unsubstituted amides : ~68% yield (e.g., 5-bromo-N-(5-methylpyrazol-3-yl)thiophene-2-carboxamide) .
  • Electron-rich arylboronic acids : Higher yields (81%) due to enhanced coupling efficiency .
Antimicrobial Activity:
  • Analogs with heterocyclic substituents (e.g., pyrazole, triazolopyridazine) exhibit enhanced antimicrobial activity, likely due to improved target binding .
  • The morpholine-containing analog may target bacterial membranes or enzymes due to its polarity.
Reactivity and Stability:
  • Methanolysis Resistance: 2-Furamides are more stable than picolinamides under methanolysis conditions, making them suitable for drug formulation .
  • DFT Studies : Computed NMR data for thiophene-based analogs align with experimental results, confirming structural integrity .
Nonlinear Optical (NLO) Properties:
  • Compound 9f (a thiophene-pyrazole amide) showed superior NLO responses due to charge transfer interactions, suggesting applications in material science .

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